molecular formula C8H9BrN2O3S B1360401 2-Bromo-n-(4-sulfamoylphenyl)acetamide CAS No. 5332-70-7

2-Bromo-n-(4-sulfamoylphenyl)acetamide

Cat. No. B1360401
CAS RN: 5332-70-7
M. Wt: 293.14 g/mol
InChI Key: JZNKNTMOKKSWRT-UHFFFAOYSA-N
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Description

2-Bromo-n-(4-sulfamoylphenyl)acetamide (2-BNSPA) is a small organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 276.2 g/mol and a melting point of 165-167°C. 2-BNSPA has been used in a variety of laboratory experiments, including as a reagent in organic synthesis and as an inhibitor in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Reactivity in Heterocyclic Compounds

The compound 2-Bromo-n-(4-sulfamoylphenyl)acetamide serves as a key building block for synthesizing various polyfunctionalized heterocyclic compounds. It demonstrates versatility in its reactions, enabling the creation of a wide range of heterocyclic structures (Gouda, 2014).

Antimicrobial Applications

Research has shown that derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide exhibit antimicrobial properties. This makes them promising candidates for developing new antimicrobial agents, particularly in creating heterocyclic compounds incorporating the sulfamoyl moiety (Darwish et al., 2014).

Halogenation Studies

The compound's reactivity with halogens, such as bromine and chlorine, has been studied. These reactions lead to the formation of various halogenated derivatives, which are valuable in different chemical syntheses (Jordan & Markwell, 1978).

Microwave-Assisted Synthesis

Microwave-assisted synthesis using derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide has been explored. This method demonstrates an efficient way to create new compounds, which have potential applications in antimicrobial treatments (Ghazzali et al., 2012).

Synthesis of Novel Sulfonamide Derivatives

The compound has been used in synthesizing new sulfonamide derivatives with various applications, including antimicrobial activity and potential therapeutic uses (Fahim & Ismael, 2019).

Cytotoxic Activity in Cancer Research

Some novel sulfonamide derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide have shown promising results in cytotoxic activity against cancer cell lines, opening avenues in cancer research and therapy (Ghorab et al., 2015).

Preparation of Functionalized Sulfones

Its derivatives are used in the preparation of α,α-difluoromethylene functionalized sulfones, which have significant implications in various chemical processes (Yang & Burton, 1992).

Schiff Bases and Thiazolidinone Derivatives

Derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide are utilized in synthesizing Schiff bases and thiazolidinone derivatives, which have notable antimicrobial activities (Fuloria et al., 2014).

properties

IUPAC Name

2-bromo-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNKNTMOKKSWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277044
Record name 2-bromo-n-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(4-sulfamoylphenyl)acetamide

CAS RN

5332-70-7
Record name NSC549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Saied, M Shaldam, MM Elbadawi… - European Journal of …, 2023 - Elsevier
In the current medical era, the utilization of a single small molecule to simultaneously target two distinct molecular targets is emerging as a highly effective strategy in the battle against …
Number of citations: 3 www.sciencedirect.com
DM Elimam, WM Eldehna, R Salem, A Bonardi… - European Journal of …, 2022 - Elsevier
Ligustrazine is the principle bioactive alkaloid in the widely-used Chinese herb Chuan Xiong rhizome. Herein, a series of novel derivatives has been designed as human carbonic …
Number of citations: 10 www.sciencedirect.com

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